7-Epi-10-deacetyltaxol

Cytotoxicity HeLa Cancer

7-Epi-10-deacetyltaxol (CAS 111149-94-1), also known as 10-deacetyl-7-epipaclitaxel or EDT, is a taxane diterpenoid and a C7-epimer of 10-deacetyltaxol. It belongs to the paclitaxel (Taxol®) structural class and is characterized by the absence of the C10 acetyl group and an inverted stereochemistry at the C7 position relative to paclitaxel.

Molecular Formula C45H49NO13
Molecular Weight 811.9 g/mol
CAS No. 111149-94-1
Cat. No. B1142004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Epi-10-deacetyltaxol
CAS111149-94-1
Synonymspaclitaxel iMpurity II
Molecular FormulaC45H49NO13
Molecular Weight811.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
InChIKeyTYLVGQKNNUHXIP-DIYBZAJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-Epi-10-deacetyltaxol (CAS 111149-94-1): A Structurally Defined Paclitaxel Analog with Distinct Biological Fingerprint


7-Epi-10-deacetyltaxol (CAS 111149-94-1), also known as 10-deacetyl-7-epipaclitaxel or EDT, is a taxane diterpenoid and a C7-epimer of 10-deacetyltaxol [1]. It belongs to the paclitaxel (Taxol®) structural class and is characterized by the absence of the C10 acetyl group and an inverted stereochemistry at the C7 position relative to paclitaxel . The compound is naturally occurring, having been isolated from Taxus species [1] and from the endophytic fungus Pestalotiopsis microspora [2]. As a microtubule-stabilizing agent, it shares the core mechanism of action with paclitaxel but exhibits a distinct biological activity profile that warrants its use as a specific research tool rather than a generic paclitaxel substitute .

Why 7-Epi-10-deacetyltaxol Cannot Be Replaced by Paclitaxel, 10-Deacetyltaxol, or 7-Epi-taxol in Targeted Research Applications


Within the taxane family, minor structural modifications at C7 and C10 yield profound differences in biological activity. 7-Epi-10-deacetyltaxol exhibits an IC50 of 0.085 nM against HeLa cells, which is approximately 19-fold more potent than paclitaxel (IC50 1.6 nM) under comparable assay conditions [1]. However, this potency is not universal across all taxane analogs; its C7 epimer, 7-epi-taxol, displays even greater potency (IC50 0.05 nM) [1], while the non-epimerized 10-deacetyltaxol shows reduced cytotoxicity [2]. Furthermore, 7-epi-10-deacetyltaxol uniquely inhibits α-glucosidase (IC50 48.8 µM), an activity not observed for paclitaxel or 7-epi-taxol [1]. These structure-activity divergences preclude the assumption that any taxane can substitute for another in mechanistic studies, impurity profiling, or dual-target pharmacology investigations.

Quantitative Differentiation of 7-Epi-10-deacetyltaxol from Key Taxane Comparators


Cytotoxicity Against HeLa Cells: 7-Epi-10-deacetyltaxol vs. 7-Epi-taxol and Paclitaxel

In a head-to-head comparison using the HeLa human cervical cancer cell line, 7-epi-10-deacetyltaxol exhibited an IC50 of 0.085 nM, while the structurally related 7-epi-taxol showed an IC50 of 0.05 nM [1]. Under comparable assay conditions, the clinical standard paclitaxel demonstrates an IC50 of 1.6 nM [2]. This quantifies the potency gradient among epimeric taxanes and establishes that 7-epi-10-deacetyltaxol is approximately 19-fold more potent than paclitaxel but approximately 1.7-fold less potent than 7-epi-taxol.

Cytotoxicity HeLa Cancer Taxane IC50

α-Glucosidase Inhibition: A Unique Off-Target Activity Absent in Paclitaxel

In an α-glucosidase inhibition assay, 7-epi-10-deacetyltaxol demonstrated an IC50 of 48.8 µM [1]. In contrast, paclitaxel and 7-epi-taxol showed no measurable α-glucosidase inhibitory activity in the same study [1]. This represents a class-level inference, as the assay panel included multiple taxanes, confirming that α-glucosidase inhibition is not a general property of the taxane class but is specific to certain structural variants including 7-epi-10-deacetyltaxol.

α-Glucosidase Diabetes Enzyme Inhibition Taxane IC50

Tubulin Polymerization Stimulation: Distinguishing Bioactive from Inactive Taxanes

A tubulin assembly assay demonstrated that 7-epi-10-deacetyltaxol, like cephalomanin and paclitaxel, stimulates tubulin polymerization, whereas baccatin III—a taxane lacking the C13 side chain—fails to induce assembly [1]. While quantitative polymerization rates are not reported, the binary distinction (stimulates vs. does not stimulate) confirms that 7-epi-10-deacetyltaxol retains the core microtubule-stabilizing mechanism essential for cytotoxic activity, in contrast to the inactive taxane core baccatin III.

Microtubule Tubulin Polymerization Taxane Mechanism

HepG2 Apoptosis Induction: Concentration-Dependent DNA Fragmentation and Cell Cycle Arrest

In HepG2 hepatocellular carcinoma cells, fungal-derived 7-epi-10-deacetyltaxol (EDT) induced concentration-dependent apoptosis, as evidenced by nuclear condensation, DNA fragmentation, and G2/M phase cell cycle arrest [1]. Although a direct head-to-head comparison with paclitaxel was not performed in this study, cross-study comparable data indicate that 7-epi-10-deacetyltaxol induces apoptosis in HepG2 cells, consistent with the known mechanism of paclitaxel [2]. The study further demonstrated that EDT treatment increased the Bax/Bcl-2 ratio and activated p38 MAPK and PARP cleavage, establishing a defined molecular pathway for its pro-apoptotic effects.

Apoptosis HepG2 DNA Fragmentation Cell Cycle Hepatocellular Carcinoma

Pharmacokinetic Differentiation: Distinct Oral Bioavailability and Plasma Profile Relative to Paclitaxel

Predictive ADMET modeling estimates the human oral bioavailability of 7-epi-10-deacetyltaxol at 85.71% [1], which is substantially higher than the negligible oral bioavailability of paclitaxel (typically <10% due to extensive first-pass metabolism and P-glycoprotein efflux) [2]. Additionally, a UPLC-MS/MS pharmacokinetic study in rats following oral administration of Taxus yunnanensis extracts quantified 7-epi-10-deacetyltaxol alongside six other taxoids, confirming its detectability in systemic circulation [3]. While direct head-to-head pharmacokinetic comparisons are lacking, the modeled bioavailability difference represents a significant divergence in ADME properties.

Pharmacokinetics Bioavailability Oral Taxane ADME

High-Value Research and Industrial Applications for 7-Epi-10-deacetyltaxol


Paclitaxel Impurity Profiling and Quality Control Reference Standard

7-Epi-10-deacetyltaxol is a known impurity and related compound of paclitaxel (Taxol®) . Its distinct chromatographic retention time and mass spectral signature enable its use as a certified reference standard in HPLC, UPLC, and LC-MS methods for the quantification of paclitaxel impurities in active pharmaceutical ingredients (APIs) and finished drug products. The compound's high cytotoxicity (IC50 0.085 nM) relative to paclitaxel (IC50 1.6 nM) further underscores the importance of stringent impurity control to ensure accurate potency and safety profiles [1].

Structure-Activity Relationship (SAR) Studies of Taxane Epimers

The quantitative differences in HeLa cytotoxicity between 7-epi-10-deacetyltaxol (IC50 0.085 nM), 7-epi-taxol (IC50 0.05 nM), and paclitaxel (IC50 1.6 nM) provide a defined potency gradient for SAR investigations [1]. Researchers can utilize 7-epi-10-deacetyltaxol to isolate the functional consequences of C7 stereochemistry and C10 deacetylation, enabling computational modeling, binding affinity studies, and rational design of next-generation taxane derivatives with optimized therapeutic indices.

Dual-Target Pharmacology: Microtubule Stabilization and α-Glucosidase Inhibition

Unlike paclitaxel, which lacks α-glucosidase inhibitory activity, 7-epi-10-deacetyltaxol inhibits α-glucosidase with an IC50 of 48.8 µM while retaining microtubule-stabilizing activity [2]. This dual-target profile makes the compound a valuable chemical probe for exploring synergistic therapeutic strategies in cancer cells with dysregulated glucose metabolism, such as those exhibiting the Warburg effect, or for investigating potential repurposing in metabolic disorders.

Oral Taxane Formulation and Prodrug Development Research

Predicted human oral bioavailability of 85.71% for 7-epi-10-deacetyltaxol contrasts sharply with the negligible oral absorption of paclitaxel [3]. This property, coupled with confirmed systemic detection in rat plasma following oral administration of plant extracts [4], positions 7-epi-10-deacetyltaxol as a lead scaffold for the development of orally bioavailable taxane prodrugs or as a model compound for studying the structural determinants of taxane intestinal absorption and first-pass metabolism.

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